8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the class of imidazopurines. This compound is characterized by its unique structure, which includes a chlorophenyl group, multiple methyl groups, and a propyl chain attached to an imidazo[2,1-f]purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the chlorophenyl group and the propyl chain. Key steps may include:
Formation of the Imidazo[2,1-f]purine Core: This can be achieved through cyclization reactions involving appropriate precursors such as purine derivatives and imidazole.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Alkylation: The propyl chain can be introduced via alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider factors such as cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, leading to different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can result in various substituted phenyl derivatives.
Scientific Research Applications
8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor binding, make it a candidate for biochemical assays and studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in areas like oncology or neurology.
Industry: Its unique chemical properties may find applications in the development of new materials or as intermediates in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects is often related to its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Pathways: The compound may interfere with signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other imidazopurine derivatives:
8-phenyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
8-(4-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: The position of the chlorine atom is different, potentially leading to different chemical and biological properties.
1,6,7-trimethyl-3-propyl-8-(2-chlorophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Another positional isomer with distinct properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-(3-chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-5-9-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-8-6-7-13(20)10-14/h6-8,10H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOSXEOVEWQNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=CC=C4)Cl)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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